

Unveiling Bryonamide A: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

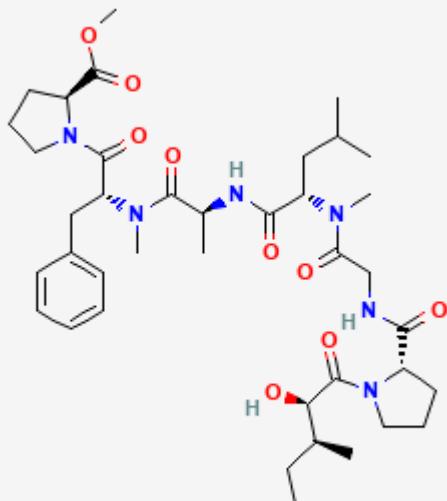
Compound of Interest

Compound Name: **Bryonamide A**

Cat. No.: **B1584001**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Bryonamide A, a naturally occurring benzamide derivative, has been isolated from the red algae *Bostrychia radicans*. Its chemical structure, formally identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, presents a simple yet intriguing scaffold for potential pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to **Bryonamide A**, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug discovery. While direct biological activity data for **Bryonamide A** remains limited, this document also explores the known signaling pathways of structurally related compounds to offer potential avenues for future research.

Chemical Structure and Properties

Bryonamide A is characterized by a para-substituted benzene ring bearing a hydroxyl group and an N-(2-hydroxyethyl)amido group.

Chemical Structure:

Systematic IUPAC Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide

Physicochemical and Spectral Data Summary:

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₃	[de Oliveira et al., 2012][1]
Molecular Weight	181.19 g/mol	[de Oliveira et al., 2012][1]
CAS Number	75268-14-3	[LookChem][2]
Appearance	Colorless amorphous solid	[de Oliveira et al., 2012][1]
Boiling Point	451.2 °C at 760 mmHg	[LookChem][2]
Density	1.273 g/cm ³	[LookChem][2]
logP	0.50520	[LookChem][2]
¹ H NMR (CD ₃ OD, 400 MHz)	See Table 2 for detailed assignments	[de Oliveira et al., 2012][1]
¹³ C NMR (CD ₃ OD, 100 MHz)	See Table 2 for detailed assignments	[de Oliveira et al., 2012][1]
Mass Spectrometry (ESI-MS)	m/z 182.0760 [M+H] ⁺ , 204.0580 [M+Na] ⁺	[de Oliveira et al., 2012][1]

Table 1: Physicochemical and Spectral Properties of **Bryonamide A**.

Detailed NMR Data:

The structural elucidation of **Bryonamide A** was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table details the assigned proton and carbon chemical shifts.

Position	¹ H NMR (δ , ppm, J in Hz)	¹³ C NMR (δ , ppm)
1	-	126.3
2, 6	7.72 (d, 8.8)	130.0
3, 5	6.81 (d, 8.8)	116.1
4	-	161.9
C=O	-	170.4
1'	3.49 (t, 5.8)	43.5
2'	3.71 (t, 5.8)	61.5

Table 2: ¹H and ¹³C NMR Spectral Data of **Bryonamide A** in CD₃OD.[[1](#)]

Experimental Protocols

Isolation of Bryonamide A from *Bostrychia radicans*

The following protocol is based on the methodology described by de Oliveira et al. (2012).[[1](#)]

1. Collection and Extraction:

- Specimens of *Bostrychia radicans* were collected and air-dried.
- The dried algal material was exhaustively extracted with methanol at room temperature.
- The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Fractionation:

- The crude extract was subjected to silica gel vacuum liquid chromatography (VLC), eluting with a gradient of hexane, ethyl acetate, and methanol.
- Fractions were monitored by thin-layer chromatography (TLC).
- Fractions containing **Bryonamide A** were combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.
- Final purification was achieved by preparative TLC to yield pure **Bryonamide A**.

Synthesis of 4-hydroxy-N-(2-hydroxyethyl)benzamide

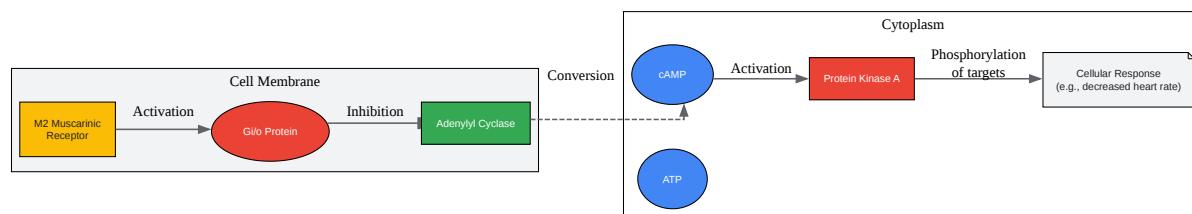
A plausible synthetic route for **Bryonamide A** involves the amidation of a 4-hydroxybenzoic acid derivative with ethanolamine. The following is a general procedure that can be adapted.

1. Esterification of 4-hydroxybenzoic acid:

- 4-hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate, by refluxing in methanol with a catalytic amount of sulfuric acid.

2. Amidation:

- Methyl 4-hydroxybenzoate is then reacted with an excess of ethanolamine.
- The reaction mixture is heated, and the progress is monitored by TLC.
- Upon completion, the excess ethanolamine is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-N-(2-hydroxyethyl)benzamide.


Potential Signaling Pathways and Biological Activity

Direct studies on the biological activity and mechanism of action of **Bryonamide A** are not extensively reported in the scientific literature. However, research on a structurally related synthetic compound, a 4-hydroxy-furanyl-benzamide derivative, has indicated potential effects

on cardiovascular function. This derivative was shown to decrease left ventricular pressure in an isolated rat heart model, an effect that was inhibited by antagonists of the M2 muscarinic acetylcholine receptor and nitric oxide synthase (NOS). This suggests a possible interaction with these signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory effects within cells. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

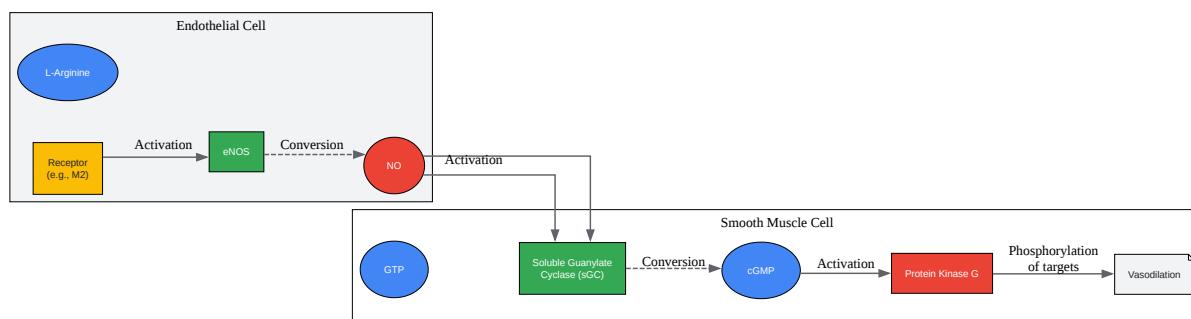
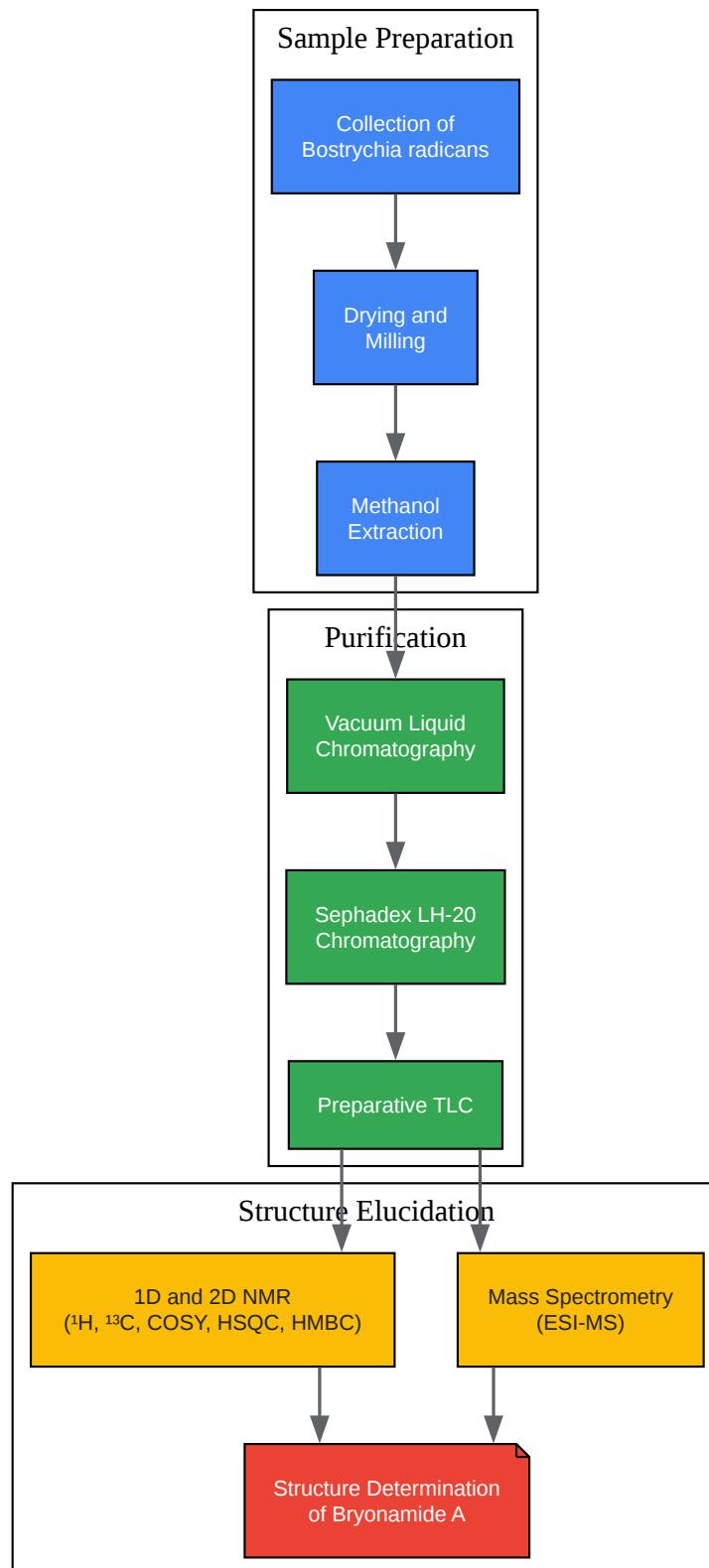

[Click to download full resolution via product page](#)

Diagram 1: Simplified M2 Muscarinic Receptor Signaling Pathway.

Nitric Oxide Synthase Signaling Pathway

Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthase (NOS). In the cardiovascular system, endothelial NOS (eNOS) plays a crucial role in vasodilation. The

activation of eNOS leads to the production of NO, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), resulting in relaxation.



[Click to download full resolution via product page](#)

Diagram 2: Simplified Nitric Oxide Synthase Signaling Pathway.

Experimental Workflow: Isolation and Structure Elucidation

The process of identifying a novel natural product like **Bryonamide A** follows a logical workflow from collection to final structure determination.

[Click to download full resolution via product page](#)

Diagram 3: Workflow for the Isolation and Structure Elucidation of **Bryonamide A**.

Conclusion

Bryonamide A represents a simple yet potentially valuable natural product. This technical guide has provided a detailed overview of its chemical structure, supported by comprehensive spectral and physicochemical data. The outlined experimental protocols for its isolation and a general synthetic strategy offer a foundation for further research. While its biological activity remains to be fully explored, the potential interaction with key signaling pathways, as suggested by related compounds, highlights promising directions for future pharmacological studies. This document serves as a crucial resource for scientists aiming to unlock the full potential of **Bryonamide A** in drug development and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. 4-hydroxy-N-(2-hydroxyethyl)benzamide | lookchem [lookchem.com]
- To cite this document: BenchChem. [Unveiling Bryonamide A: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584001#what-is-the-chemical-structure-of-bryonamide-a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com